4-Hydroxy omeprazole

Description

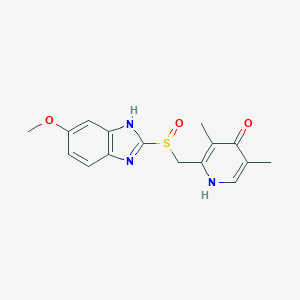

Structure

3D Structure

Properties

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOAYQZFYNZNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431694 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301669-82-9 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy Omeprazole

Abstract

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The principal metabolite, 5-hydroxy omeprazole (often referred to as 4-hydroxy omeprazole in commercial and some chemical literature), is formed through the action of CYP2C19.[1][2][3] The synthesis of this metabolite is crucial for various research applications, including pharmacokinetic studies, drug-drug interaction screening, and its use as an analytical reference standard. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into both biocatalytic and multi-step chemical synthesis methodologies. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support researchers in their laboratory work.

A note on nomenclature: The major metabolite of omeprazole formed by CYP2C19 is a product of hydroxylation on the benzimidazole ring. According to IUPAC nomenclature, this position is designated as '5', making 5-hydroxy omeprazole the scientifically precise term.[2][4][5][6][7][8] However, the term This compound is also frequently used, particularly for commercially available standards and synthesis kits.[9][10][11][12] This guide will primarily use "this compound" to align with the topic request but acknowledges that "5-hydroxy omeprazole" is the more formal designation.

Background: The Metabolic Landscape of Omeprazole

Omeprazole exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[13] Its clinical efficacy and plasma concentration are significantly influenced by its rate of metabolism, which is governed by the polymorphic CYP2C19 enzyme.[1][3][5] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype, which directly impacts drug exposure and response.[1][3]

The two main metabolic routes for omeprazole are:

-

Hydroxylation: Catalyzed predominantly by CYP2C19, this pathway yields this compound.[2][8]

-

Sulfoxidation: Primarily mediated by CYP3A4, this results in the formation of omeprazole sulfone.[8][14]

The synthesis of these metabolites is essential for understanding the complete pharmacological profile of the parent drug.

Caption: Primary metabolic pathways of omeprazole in the liver.

Synthesis Strategies: Biocatalysis vs. Chemical Synthesis

Two primary strategies exist for producing this compound: leveraging biocatalytic systems that mimic human metabolism and executing a multi-step total chemical synthesis.

Biocatalytic Synthesis: A Regioselective Approach

The challenge in chemically modifying a complex molecule like omeprazole is achieving regioselectivity—directing the reaction to a specific atom. Direct hydroxylation of omeprazole via chemical means is difficult and often results in a mixture of products. Biocatalysis elegantly solves this by using enzymes that have evolved to perform highly specific reactions.

Expertise & Experience: The use of bacterial Cytochrome P450 enzymes, particularly mutants of CYP102A1 from Bacillus megaterium, has proven highly effective.[4][15][16] These enzymes can be engineered to accept omeprazole as a substrate and perform regioselective hydroxylation at the C5 position of the benzimidazole ring with high fidelity, mirroring the action of human CYP2C19.[4][17] This method is advantageous as it is a single-step conversion from the parent drug and avoids the use of harsh reagents and protective group chemistry.

Caption: General workflow for biocatalytic synthesis.

Total Chemical Synthesis: A Constructive Approach

Total chemical synthesis involves building the this compound molecule from simpler precursors. While more complex than biocatalysis, it offers greater control over scale-up and is not reliant on the availability of specific enzymes. A comprehensive route for the synthesis of 5-hydroxyomeprazole has been developed, providing a clear roadmap.[18]

The general logic involves two key phases:

-

Thioether Formation: Coupling of a functionalized benzimidazole core with a functionalized pyridine ring to create the sulfide intermediate, this compound sulfide.

-

Selective Oxidation: Oxidation of the thioether to the corresponding sulfoxide (the final product). This step is critical; conditions must be controlled to prevent over-oxidation to the sulfone impurity.

Caption: Logic of the total chemical synthesis pathway.

Experimental Protocols

The following protocols are grounded in established methodologies and provide a framework for laboratory synthesis.

Protocol 1: Biocatalytic Hydroxylation of Omeprazole

This protocol is adapted from methodologies using bacterial CYP102A1 mutants.[4][17]

Materials:

-

Omeprazole (racemic, S-, or R-enantiomer)

-

Engineered CYP102A1 mutant (e.g., R47L/F87V/L188Q)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regeneration system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).

-

Add the CYP102A1 mutant enzyme to a final concentration of approximately 0.2 µM (50 pmol in 0.25 ml).

-

Add omeprazole from a stock solution to a final concentration of 100 µM.

-

Initiate the reaction by adding the NADPH regeneration system components to their final concentrations (e.g., 10 mM glucose 6-phosphate, 0.5 mM NADP+, 1 IU/ml glucose 6-phosphate dehydrogenase).

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for a predetermined time (e.g., 1-4 hours).

-

Quench the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant for the formation of this compound using HPLC with UV detection (e.g., at 302 nm).[14]

Protocol 2: Chemical Synthesis of this compound Sulfide

This protocol describes the coupling reaction to form the thioether intermediate, a crucial step in total synthesis.[18][19]

Materials:

-

5-methoxy-1H-benzo[d]imidazole-2-thiol

-

[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (or a protected version)

-

Sodium hydroxide (NaOH)

-

Methanol and Water (as solvents)

Procedure:

-

In a reaction vessel, dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (1 equivalent) in a solution of NaOH (1.1 equivalents) in a methanol/water mixture at room temperature. Stir until a clear solution of the thiolate is formed.

-

In a separate flask, dissolve the key pyridine intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (1 equivalent), in methanol.

-

Slowly add the pyridine solution to the benzimidazole thiolate solution at room temperature.

-

Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid).

-

The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound sulfide.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation to this compound

This final step converts the sulfide to the target sulfoxide. This procedure is common for many PPIs and is often supplied in kit form.[9][10][18]

Materials:

-

This compound sulfide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the purified this compound sulfide (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to a low temperature, typically between -10°C and 0°C. Causality: This is critical to control the exothermic oxidation reaction and prevent the formation of the over-oxidized sulfone byproduct.

-

In a separate flask, dissolve m-CPBA (1.0-1.1 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the cooled sulfide solution over 30-60 minutes, maintaining the low temperature.

-

Monitor the reaction closely by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and wash it sequentially with NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table provides an overview of typical parameters for the chemical synthesis route. Yields are highly dependent on reaction scale and purification efficiency.

| Parameter | Step 1: Thioether Formation | Step 2: Oxidation |

| Key Reagents | 5-methoxy-1H-benzo[d]imidazole-2-thiol, Substituted Chloromethylpyridine, NaOH | This compound Sulfide, m-CPBA |

| Solvent | Methanol / Water | Dichloromethane (DCM) |

| Temperature | Room Temperature | -10°C to 0°C |

| Reaction Time | 12-18 hours | 1-2 hours |

| Typical Yield | 70-90%[18] | 45-60%[18] |

| Purification | Column Chromatography | Crystallization / Column Chromatography |

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and robust pathways. Biocatalytic synthesis offers an elegant and highly regioselective method that closely mimics the metabolic fate of omeprazole in humans, making it ideal for producing an authentic metabolite standard with minimal downstream processing. Total chemical synthesis , while more labor-intensive, provides a reliable and scalable route that is independent of biological systems. The choice between these methods will depend on the specific application, available resources, and desired scale of production. Both pathways underscore the intricate chemistry required to produce and study the metabolites of widely used pharmaceuticals, providing essential tools for advancing drug development and personalized medicine.

References

-

Ryu, S., Park, B. Y., et al. (2014). Regioselective Hydroxylation of Omeprazole Enantiomers by Bacterial CYP102A1 Mutants. Drug Metabolism and Disposition. [Link]

-

Klotz, U., & Schwab, M. (1995). The hydroxylation of omeprazole correlates with S-mephenytoin metabolism: a population study. Clinical pharmacology and therapeutics, 57(6), 662–669. [Link]

-

Lares-Asseff, I., et al. (2004). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of Clinical Pharmacology, 44(8), 887-895. [Link]

-

Tybring, G., Böttiger, Y., et al. (1997). Enantioselective hydroxylation of omeprazole catalyzed by CYP2C19 in Swedish white subjects. Clinical Pharmacology & Therapeutics, 62(2), 129-137. [Link]

-

Lima, J. J., et al. (2021). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Ono, S., Hatanaka, T., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 24(8), 835-840. [Link]

-

Lima, J. J., et al. (2021). Omeprazole Therapy and CYP2C19 Genotype. PubMed. [Link]

-

Xiao, Z. S., et al. (2002). 5-hydroxylation of omeprazole by human liver microsomal fractions from Chinese populations related to CYP2C19 gene dose and individual ethnicity. British journal of clinical pharmacology, 53(5), 521–528. [Link]

-

Santana, C. P., et al. (2010). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole hydroxylation forming 5-hydroxy-omeprazole, while CYP3A4 catalyzes the sulphonation reaction, leading to omeprazole-sulphone. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2016). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. [Link]

-

ScienceDirect. (n.d.). Regioselective Hydroxylation of Omeprazole Enantiomers by Bacterial CYP102A1 Mutants. ScienceDirect. [Link]

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

- Google Patents. (n.d.). Processes for the preparation of omeprazole and intermediates therefore.

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

-

Uno, T., Yasui-Furukori, N., et al. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. European journal of clinical pharmacology, 61(8), 571–575. [Link]

- Google Patents. (n.d.). Omeprazole preparation method and omeprazole.

- Google Patents. (n.d.). Purification method of omeprazole.

-

Cernauskas, A., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

-

Venkatasai Life Sciences. (n.d.). This compound Sulfide. Venkatasai Life Sciences. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

Sources

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omeprazole Therapy and CYP2C19 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective hydroxylation of omeprazole enantiomers by bacterial CYP102A1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hydroxylation of omeprazole correlates with S-mephenytoin metabolism: a population study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. 5-hydroxylation of omeprazole by human liver microsomal fractions from Chinese populations related to CYP2C19 gene dose and individual ethnicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. No results for search term "3D-FH24079" | CymitQuimica [cymitquimica.com]

- 10. mybiosource.com [mybiosource.com]

- 11. This compound Preparation Kit | LGC Standards [lgcstandards.com]

- 12. This compound Preparation Kit | CymitQuimica [cymitquimica.com]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. researchgate.net [researchgate.net]

- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

A Technical Guide to the Chemical Properties of 4-Hydroxy Omeprazole

This document provides an in-depth technical overview of the chemical properties of 4-Hydroxy omeprazole, a principal metabolite of the proton pump inhibitor omeprazole. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes core physicochemical data, detailed synthetic and analytical protocols, and critical metabolic context. The narrative emphasizes the causal reasoning behind experimental design, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of a Primary Metabolite

Omeprazole, a cornerstone in treating acid-related gastrointestinal disorders, functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Its therapeutic efficacy and pharmacokinetic profile are intrinsically linked to its metabolism, which is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system.[1] The polymorphic enzyme CYP2C19 is the primary catalyst for the hydroxylation of omeprazole's pyridine ring, leading to the formation of this compound.[3] A secondary pathway, mediated by CYP3A4, involves sulfoxidation to produce omeprazole sulfone.[4]

Understanding the chemical and physical properties of this compound is paramount for several reasons. It serves as a critical biomarker for determining an individual's CYP2C19 metabolizer status, which can significantly influence the parent drug's efficacy and potential for drug-drug interactions.[5] Furthermore, a thorough characterization is essential for its synthesis as a reference standard, for the development of robust bioanalytical methods, and for assessing any potential off-target biological activity. This guide provides the foundational chemical knowledge required for these applications.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's intrinsic properties is the bedrock of all subsequent experimental work, from synthesis to bioanalysis. These properties dictate solubility, stability, and interaction with biological systems and analytical instrumentation.

Chemical Identity and Core Properties

This compound is structurally analogous to its parent compound, with the key distinction of a hydroxyl group on the pyridine ring. This modification, while seemingly minor, significantly alters the molecule's polarity and potential for hydrogen bonding.

-

IUPAC Name: 2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol[6][7]

-

Synonyms: 4'-O-Desmethylomeprazole, Omeprazole Impurity D[6][8]

-

CAS Number: 301669-82-9[9]

The fundamental physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇N₃O₃S | [6] |

| Molecular Weight | 331.39 g/mol | [6] |

| Appearance | White to Light-Yellow Solid (Predicted) | [9] |

Ionization and Solubility Profile

The acid-base chemistry of omeprazole and its metabolites is critical to their absorption, mechanism of action, and stability. Omeprazole itself is an amphoteric compound with two key pKa values.

-

pKa₁ (Pyridine Protonation): An experimentally determined pKa of 7.1 is assigned to the protonation of the pyridine nitrogen.[10]

-

pKa₂ (Benzimidazole Deprotonation): A pKa of 14.7 is assigned to the dissociation of the N-H proton on the benzimidazole ring.[10]

Expert Insight: The introduction of a hydroxyl group at the 4-position of the pyridine ring in this compound is expected to have a measurable impact on the basicity of the pyridine nitrogen (pKa₁). The electron-withdrawing nature of the hydroxyl group would likely decrease the pKa slightly compared to the parent omeprazole. This shift is a crucial consideration when developing extraction and chromatographic methods, as the compound's charge state, and therefore its solubility and retention, will be highly dependent on the pH of the medium.

| Solvent | Omeprazole Solubility | Omeprazole Sulfide Solubility | Expected this compound Solubility | Source |

| Water | 0.5 mg/mL | Very Low | Slightly higher than omeprazole due to the polar -OH group. | [11] |

| Ethanol | 4.5 mg/mL | 25 mg/mL | High, likely comparable to or greater than omeprazole. | [11][12] |

| Methanol | Freely Soluble | High | High | [13] |

| DMSO | >19 mg/mL | 30 mg/mL | High | [11][12] |

| Acetonitrile | Slightly Soluble | Moderate | Moderate, enhanced by the hydroxyl group. | [14] |

Causality: The addition of the hydroxyl group increases the overall polarity of the molecule and introduces an additional site for hydrogen bonding. This is expected to enhance its solubility in polar protic solvents like water and alcohols compared to the parent drug, while maintaining good solubility in polar aprotic solvents like DMSO.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule and is the basis for its quantification.

1.3.1 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Based on the fragmentation of closely related prazoles, a proposed fragmentation pathway for protonated this compound ([M+H]⁺, expected m/z = 332.1018) is outlined below.[15]

Expert Insight: The primary fragmentation will occur at the labile sulfoxide bridge. The charge will likely be retained on either the pyridine or the benzimidazole moiety, leading to two characteristic fragment ions. The presence of the hydroxyl group on the pyridine fragment (m/z 152.0712) is a key diagnostic feature distinguishing it from omeprazole's corresponding fragment (m/z 136.0766). This mass shift of 16 amu is a definitive indicator of hydroxylation on the pyridine ring.

1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not published, the ¹H and ¹³C NMR spectra of omeprazole are well-characterized and serve as an excellent reference. [16][17][18] Reference ¹H NMR Data for Omeprazole (in DMSO-d₆): [17][18]* δ 2.23 (s, 6H, two -CH₃ on pyridine)

-

δ 3.72 (s, 3H, -OCH₃ on benzimidazole)

-

δ 3.86 (s, 3H, -OCH₃ on pyridine)

-

δ 4.88 (s, 2H, -CH₂-)

-

δ 6.95-7.53 (m, 3H, aromatic protons on benzimidazole)

-

δ 8.16 (s, 1H, aromatic proton on pyridine)

-

δ 12.36 (s, 1H, N-H on benzimidazole)

Expected Shifts for this compound: The replacement of the 4-methoxy group with a 4-hydroxy group will induce predictable changes. The signal at δ 3.86 (pyridine -OCH₃) will be absent. A new, broad singlet corresponding to the phenolic -OH proton will appear, likely in the δ 9-10 ppm region, though its position will be concentration and solvent dependent. The adjacent aromatic proton on the pyridine ring (δ 8.16 in omeprazole) will likely experience a slight upfield shift due to the electronic effect of the -OH group.

1.3.3 UV-Vis Spectroscopy

UV-Vis spectroscopy is fundamental for quantitative analysis using HPLC-UV. Omeprazole exhibits characteristic absorbance maxima that are pH-dependent. In alkaline solution, it has maxima at approximately 276 nm and 305 nm . [19][20]In acidic media, the spectrum shifts significantly due to the compound's instability.

Expert Insight: this compound is expected to have a very similar UV-Vis profile to omeprazole, as the core chromophore system remains unchanged. The absorbance maxima around 305 nm is typically used for quantification as it offers good selectivity against many endogenous components in biological matrices. [21]When developing an HPLC-UV method, running a full spectral scan on a purified standard using a photodiode array (PDA) detector is a mandatory first step to confirm the optimal wavelength for quantification.

Section 2: Synthesis and Purification

The preparation of high-purity this compound is essential for its use as an analytical standard. The synthesis strategy mirrors the established routes for omeprazole, involving the coupling of a benzimidazole thiol with a substituted chloromethylpyridine, followed by a controlled oxidation of the resulting sulfide. [13][22]

Synthetic Workflow Overview

The synthesis can be logically divided into two primary stages:

-

Formation of the Sulfide Intermediate: A nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and the appropriate 2-(chloromethyl)-4-hydroxypyridine derivative.

-

Selective Oxidation: Oxidation of the thioether linkage of the intermediate to the target sulfoxide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for analogous compounds and should be performed by trained personnel in a suitable laboratory setting. [13][22] Part A: Synthesis of this compound Sulfide

Causality: This step involves an SN2 reaction. The mercaptan proton of the benzimidazole is deprotonated by a base (NaOH) to form a highly nucleophilic thiolate anion. This anion then displaces the chloride from the electrophilic chloromethyl group of the pyridine derivative. The hydroxyl group on the pyridine ring must be protected (e.g., as a benzoyl ester) to prevent side reactions. [13]

-

Preparation of Pyridine Precursor: Synthesize 2-(chloromethyl)-3,5-dimethyl-4-[(2-methylbenzoyl)oxy]pyridine (protected precursor) according to established literature methods. [13]2. Deprotonation: In a three-necked flask equipped with a stirrer and nitrogen inlet, dissolve 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq) in a mixture of ethanol and water.

-

Nucleophilic Substitution: Add sodium hydroxide (1.0 eq) to the solution and stir until the thiol is fully dissolved, forming the sodium thiolate salt.

-

Coupling: Add a solution of the protected pyridine precursor (1.0 eq) in a suitable solvent (e.g., DCM) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Deprotection: Upon completion, add an additional equivalent of aqueous NaOH to hydrolyze the protective ester group. Stir for 2-3 hours. Neutralize the mixture carefully with a weak acid (e.g., acetic acid) to precipitate the product.

-

Isolation: Collect the crude this compound sulfide by filtration, wash with water, and dry under vacuum.

Part B: Oxidation to this compound

Causality: The selective oxidation of the sulfide to a sulfoxide requires a mild oxidizing agent to avoid over-oxidation to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for this transformation. [6][23]The reaction is performed at low temperatures to enhance selectivity.

-

Dissolution: Dissolve the dried this compound sulfide (1.0 eq) from Part A in a chlorinated solvent such as dichloromethane (DCM) in a reaction flask.

-

Cooling: Cool the solution to between -10°C and 0°C using an ice-salt or dry ice-acetone bath. This is critical to control the exotherm and prevent sulfone formation.

-

Oxidation: Slowly add a solution of m-CPBA (~1.0-1.1 eq) in DCM to the cooled sulfide solution over 30-60 minutes, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The product, this compound, will have a different Rf value than the starting sulfide and the potential sulfone byproduct.

-

Quenching and Workup: Once the reaction is complete, quench any excess m-CPBA by washing the organic layer with a basic aqueous solution, such as 10% sodium bicarbonate, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography (silica gel) or recrystallization from an appropriate solvent system (e.g., DCM/diethyl ether) to obtain the final product with high purity.

Section 3: Analytical Methodologies

Robust and validated analytical methods are required for the quantification of this compound in various matrices, particularly for pharmacokinetic and metabolic studies. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. [5][24]

LC-MS/MS Method for Quantification in Plasma

This protocol outlines a typical approach for developing a validated LC-MS/MS assay.

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

3.1.1 Sample Preparation: Protein Precipitation

Causality: For high-throughput analysis, protein precipitation is the simplest and fastest method of sample cleanup. Acetonitrile is an effective precipitating agent that also has good compatibility with reversed-phase chromatography mobile phases. The use of a stable isotope-labeled internal standard (e.g., omeprazole-d₃) is critical to correct for variability in sample preparation and matrix effects during ionization. [5]

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of internal standard working solution (e.g., 100 ng/mL omeprazole-d₃ in acetonitrile).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3.1.2 Chromatographic and Mass Spectrometric Conditions

Causality: Reversed-phase chromatography on a C18 column is ideal for retaining and separating omeprazole and its metabolites based on their polarity. A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase (acetonitrile) allows for the efficient elution of all analytes. The pH of the aqueous mobile phase is buffered (e.g., with ammonium acetate at pH 7.25) to ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes. [24][25]Electrospray ionization (ESI) in positive mode is used as the benzimidazole and pyridine nitrogens are readily protonated.

| Parameter | Recommended Condition |

| LC Column | C18, e.g., 50 x 2.1 mm, <3 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.25 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3-5 minutes |

| Injection Volume | 5-10 µL |

| Ionization Mode | ESI, Positive |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transition (4-OH-Ome) | Q1: 332.1 -> Q3: 152.1 (Proposed) |

| MRM Transition (IS) | e.g., Omeprazole-d₃: 349.1 -> 198.1 |

Section 4: Stability and Storage

The stability of omeprazole is highly pH-dependent; it degrades rapidly in acidic conditions but has acceptable stability in neutral to alkaline environments. [1][26][27]

-

Acidic Conditions (pH < 4): Extremely rapid degradation. The sulfoxide rearranges to a reactive sulfenamide, which is the basis of its mechanism of action but leads to instability in vitro. [3]* Neutral to Alkaline Conditions (pH > 7.8): Omeprazole exhibits maximum stability at approximately pH 11. [1]* Temperature and Light: The parent drug is sensitive to heat, humidity, and light. [11]Formulations stored at refrigerated temperatures (4°C) show significantly greater stability than those at room temperature (25°C). [21] Expert Recommendation for this compound: Given its structural similarity to omeprazole, this compound should be considered equally, if not more, labile. The hydroxyl group does not fundamentally alter the acid-sensitive sulfoxide core. Therefore, for maximum stability:

-

Solid Form: Store as a solid in a desiccator at -20°C, protected from light.

-

In Solution: Prepare stock solutions in a non-acidic solvent like DMSO or methanol. For aqueous buffers or cell culture media, prepare fresh solutions immediately before use and maintain the pH above 7.5. Avoid prolonged storage in aqueous solutions.

Conclusion

This compound is a chemically significant metabolite whose properties are crucial for both clinical and research applications. Its physicochemical profile is largely governed by the interplay between the acid-labile sulfoxide bridge and the amphoteric nature of its heterocyclic rings, further modulated by the polar hydroxyl group. The synthetic and analytical protocols detailed in this guide are built upon established chemical principles and validated methods for the parent compound, providing a robust framework for its preparation and quantification. A thorough understanding of its inherent instability, particularly in acidic environments, is critical for ensuring the integrity of experimental results and the proper handling of this important analytical standard.

References

A consolidated list of authoritative sources cited within this guide.

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available at: [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace. Available at: [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

-

Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2016). PubMed Central, National Institutes of Health. Available at: [Link]

-

The Tautomerism of Omeprazole in Solution: A 1H and 13C NMR Study. (2004). PubMed, National Institutes of Health. Available at: [Link]

-

This compound Sulfide | CAS No- 103876-98-8. (n.d.). GLP Pharma Standards. Available at: [Link]

-

Determination of the stability of omeprazole by means of differential scanning calorimetry. (1998). AKJournals. Available at: [Link]

-

Total synthesis of 5-hydroxyomeprazole. (2014). ResearchGate. Available at: [Link]

-

Yasuda, S., et al. (1998). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed, National Institutes of Health. Available at: [Link]

-

Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed, National Institutes of Health. Available at: [Link]

-

Omeprazole Profile. (2010). ResearchGate. Available at: [Link]

-

Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University Research Repository. Available at: [Link]

-

Yang, R., et al. (2003). Acid–base chemistry of omeprazole in aqueous solutions. ResearchGate. Available at: [Link]

-

Salehian, M., et al. (2024). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. Nature. Available at: [Link]

-

Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (2024). MDPI. Available at: [Link]

-

1H NMR spectrum of omeprazole. (n.d.). ResearchGate. Available at: [Link]

-

Ultraviolet absorption spectra of omeprazole at different pH values. (n.d.). ResearchGate. Available at: [Link]

-

Weidolf, L., & Castagnoli Jr, N. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed, National Institutes of Health. Available at: [Link]

-

Salehian, M., et al. (2024). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. PubMed, National Institutes of Health. Available at: [Link]

-

Wang, J., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. PubMed Central, National Institutes of Health. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). (n.d.). Human Metabolome Database. Available at: [Link]

-

El-Badry, M., et al. (2009). Study of Omeprazole Stability in Aqueous Solution: Influence of Cyclodextrins. Assiut University, Faculty of Pharmacy. Available at: [Link]

-

Omeprazole. (n.d.). Wikipedia. Available at: [Link]

-

2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

UV spectra of omeprazole (0.02 mg/ml) in different solvents. (n.d.). ResearchGate. Available at: [Link]

-

Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (2020). MDPI. Available at: [Link]

-

Uno, T., et al. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology. Available at: [Link]

-

Estimation of pKa values for omeprazole and omeprazole sulfone. (n.d.). ResearchGate. Available at: [Link]

-

STABILITY STUDY OF OMEPRAZOLE. (n.d.). Farmacia Journal. Available at: [Link]

-

Formulation and stability evaluation of enteric-coated omeprazole formulations. (n.d.). Semantic Scholar. Available at: [Link]

-

Omeprazole. (n.d.). Deranged Physiology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. No results for search term "3D-FH24079" | CymitQuimica [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one | C16H17N3O3S | CID 9840523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Experimental solubility of omeprazole in pure and ethanol-modified subcritical water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The tautomerism of Omeprazole in solution: a 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 24. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 25. akjournals.com [akjournals.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

The Role of 4-Hydroxy Omeprazole in the Pharmacological Profile of a Leading Proton Pump Inhibitor: A Technical Guide

This guide provides an in-depth exploration of 4-hydroxy omeprazole, a primary metabolite of the widely prescribed proton pump inhibitor (PPI), omeprazole. Intended for researchers, scientists, and drug development professionals, this document delineates the formation, mechanism of action, and clinical significance of this compound, moving beyond a superficial overview to a detailed mechanistic understanding.

Introduction: Omeprazole's Legacy in Acid-Related Disorders

Omeprazole revolutionized the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3][4][5][6] As the first-in-class proton pump inhibitor, its primary mechanism involves the irreversible inhibition of the H+/K+ ATPase (the proton pump) in gastric parietal cells, effectively suppressing gastric acid secretion.[5][6][7][8][9] However, the clinical efficacy and safety profile of omeprazole are not solely dictated by the parent drug. Its extensive hepatic metabolism gives rise to several metabolites, with this compound being a key player in its pharmacokinetic variability.

The Metabolic Journey of Omeprazole: The Genesis of this compound

Omeprazole, administered as a racemic mixture of R- and S-enantiomers, undergoes significant first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[2][10][11][12] The two principal enzymes involved are CYP2C19 and CYP3A4.[1][10][11][12][13]

The formation of this compound is predominantly catalyzed by CYP2C19 through hydroxylation of the pyridine ring.[11] Concurrently, CYP3A4 mediates the formation of omeprazole sulfone via sulfoxidation.[1][11] These metabolites are generally considered to have no significant effect on gastric acid secretion.[2][3]

Caption: Metabolic pathways of omeprazole leading to its primary metabolites.

The Gatekeeper of Metabolism: The Influence of CYP2C19 Polymorphism

The pivotal role of CYP2C19 in the formation of this compound makes its genetic polymorphism a critical determinant of omeprazole's pharmacokinetics and pharmacodynamics.[1][2][14] The CYP2C19 gene is highly polymorphic, with different alleles resulting in varying enzyme activity.[2] This genetic variability leads to distinct patient phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles exhibit significantly reduced metabolism of omeprazole to this compound.[2][3][14] This leads to higher plasma concentrations of the parent drug, resulting in more potent acid suppression.[3][14]

-

Intermediate Metabolizers (IMs): Carrying one functional and one non-functional allele, these individuals have a metabolic capacity between PMs and EMs.

-

Extensive Metabolizers (EMs): With two functional alleles, EMs have "normal" CYP2C19 activity and omeprazole metabolism.

-

Ultrarapid Metabolizers (UMs): Possessing alleles that lead to increased enzyme activity, UMs metabolize omeprazole more rapidly, potentially leading to lower plasma concentrations and reduced therapeutic effect at standard doses.[3][15]

The prevalence of these phenotypes varies among different ethnic populations. For instance, poor metabolizers are more common in Asian populations (15-20%) compared to Caucasians (3%).[1][2][3]

Table 1: Impact of CYP2C19 Phenotype on Omeprazole Pharmacokinetics

| CYP2C19 Phenotype | Allele Status | Omeprazole Metabolism | Parent Drug Exposure (AUC) | Clinical Implication |

| Poor Metabolizer (PM) | Two non-functional alleles | Significantly decreased | High | Increased efficacy, potential for dose reduction |

| Intermediate Metabolizer (IM) | One functional, one non-functional allele | Moderately decreased | Moderate | Generally good response |

| Extensive Metabolizer (EM) | Two functional alleles | Normal | Normal | Standard efficacy |

| Ultrarapid Metabolizer (UM) | Increased function alleles | Increased | Low | Potential for treatment failure at standard doses |

Unraveling the Mechanism of Action of this compound

While the parent drug, omeprazole, requires conversion to a reactive sulfenamide in the acidic environment of the parietal cell to inhibit the proton pump, its metabolites, including this compound, are considered pharmacologically inactive in this regard.[2][3][11][12] Studies have consistently shown that this compound does not exert a significant inhibitory effect on the H+/K+ ATPase.

However, the story does not end with proton pump inhibition. Omeprazole and its metabolites have been shown to interact with the CYP enzyme system, not just as substrates but also as inhibitors.[16][17] Both omeprazole and some of its metabolites can reversibly and, in some cases, irreversibly inhibit CYP2C19 and CYP3A4.[16][17] This inhibitory action is a crucial factor in understanding potential drug-drug interactions. While this compound's contribution to this inhibition is part of ongoing research, its presence in significant concentrations warrants consideration in the overall inhibitory profile of omeprazole therapy.

Clinical Relevance: From Pharmacogenetics to Drug-Drug Interactions

The formation of this compound has significant clinical implications:

-

Personalized Medicine: Genotyping for CYP2C19 can help predict a patient's response to omeprazole.[14] For instance, ultrarapid metabolizers may require higher doses to achieve the desired therapeutic effect, while poor metabolizers might be candidates for dose reduction to avoid potential side effects.[3][15]

-

Drug-Drug Interactions (DDIs): Omeprazole's inhibition of CYP2C19 can affect the metabolism of other drugs that are substrates for this enzyme, such as clopidogrel, diazepam, and phenytoin.[5][18][19] The co-administration of omeprazole can lead to increased plasma concentrations and potential toxicity of these drugs. The contribution of this compound and other metabolites to the overall DDI profile is an area of active investigation.[16][17]

Experimental Protocols for Investigating this compound

To provide a practical framework for researchers, this section details key experimental methodologies for studying the formation and activity of this compound.

Protocol 1: In Vitro Metabolism of Omeprazole in Human Liver Microsomes

This protocol is designed to determine the kinetics of this compound formation and identify the primary CYP enzymes involved.

Materials:

-

Human Liver Microsomes (HLMs)

-

Omeprazole

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in potassium phosphate buffer.

-

Inhibitor Pre-incubation (optional): To identify specific CYP involvement, pre-incubate the HLM mixture with specific inhibitors for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Add omeprazole at various concentrations to the HLM mixture to initiate the metabolic reaction. Incubate at 37°C with gentle shaking.

-

Reaction Quenching: After a specific time point (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.

Caption: Workflow for in vitro metabolism studies of omeprazole.

Protocol 2: CYP2C19 Inhibition Assay

This protocol assesses the inhibitory potential of this compound on CYP2C19 activity using a probe substrate.

Materials:

-

Recombinant human CYP2C19 enzyme

-

CYP2C19 probe substrate (e.g., S-mephenytoin)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., ticlopidine)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Methodology:

-

Incubation Setup: In a 96-well plate, add buffer, recombinant CYP2C19, and varying concentrations of this compound or the positive control.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

-

Reaction Initiation: Add the CYP2C19 probe substrate and NADPH to start the reaction.

-

Incubation: Incubate at 37°C for a predetermined time.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the plate and transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite.

-

Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, far from being a mere inactive byproduct, is a central figure in the clinical pharmacology of omeprazole. Its formation, governed by the polymorphic enzyme CYP2C19, is a primary driver of the inter-individual variability observed in patient response to omeprazole. While lacking direct proton pump inhibitory activity, its role in the broader context of drug metabolism and potential for enzyme inhibition underscores the importance of a comprehensive understanding of not just the parent drug, but its metabolic fate. For drug development professionals and researchers, a thorough characterization of major metabolites like this compound is indispensable for predicting clinical outcomes, optimizing dosing strategies, and ensuring patient safety.

References

Sources

- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 7. Omeprazole - Wikipedia [en.wikipedia.org]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-conferences.org [bio-conferences.org]

- 14. Effects of CYP2C19 genetic polymorphism on the pharmacokinetics and pharmacodynamics of omeprazole in Chinese people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]

- 16. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Omeprazole drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

A Technical Guide to the Role of Cytochrome P450 2C19 in the Formation of 5-Hydroxyomeprazole

Introduction

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its therapeutic action relies on the irreversible inhibition of the gastric H+/K+-ATPase proton pump in parietal cells.[2][3] However, the clinical efficacy and pharmacokinetic profile of omeprazole are not uniform across all patients. A significant portion of this variability is attributed to its extensive metabolism in the liver, a process dominated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5]

This technical guide provides an in-depth exploration of the pivotal role of one specific enzyme, CYP2C19, in the metabolism of omeprazole. We will dissect the biochemical pathway leading to the formation of its primary metabolite, 5-hydroxyomeprazole (often referred to as hydroxyomeprazole), and examine the profound impact of genetic polymorphisms within the CYP2C19 gene. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanisms but also practical, field-proven methodologies for investigating this critical metabolic pathway.

The Metabolic Landscape of Omeprazole

Upon oral administration, omeprazole is absorbed and rapidly cleared from the plasma, with a half-life of less than one hour.[6][7] It is almost completely metabolized in the liver before excretion, with approximately 80% of metabolites found in the urine.[6][7] Two primary pathways, hydroxylation and sulfoxidation, account for the majority of its biotransformation.[8]

-

Hydroxylation: This reaction is predominantly catalyzed by CYP2C19, leading to the formation of 5-hydroxyomeprazole.[8][9] This metabolite is considered inactive, having no significant effect on gastric acid secretion.[2][4]

-

Sulfoxidation: This pathway is mediated by another key enzyme, CYP3A4, resulting in the production of omeprazole sulfone, which is also inactive.[6][8]

While both enzymes contribute, the hydroxylation pathway via CYP2C19 is the principal route of omeprazole elimination in most individuals and the primary source of inter-individual variability in drug exposure and response.[2][4]

Caption: Primary metabolic pathways of omeprazole in the liver.

The Impact of CYP2C19 Genetic Polymorphisms

The gene encoding the CYP2C19 enzyme is highly polymorphic, meaning numerous genetic variants (alleles) exist in the human population.[10][11] These variants can lead to the production of an enzyme with normal, decreased, absent, or increased activity.[11][12] This genetic diversity is the foundation for classifying individuals into distinct metabolizer phenotypes, which directly predicts their ability to process omeprazole and other CYP2C19 substrates.[13]

Key Alleles and Their Functional Consequences

The most clinically relevant CYP2C19 alleles include:

-

CYP2C19*1 : The wild-type or normal function allele, associated with a fully functional enzyme.[4]

-

CYP2C192 and CYP2C19 3 : Loss-of-function alleles that result in a non-functional or absent enzyme.[4] These are common causes of the "poor metabolizer" phenotype.

-

CYP2C19*17 : An increased function allele associated with higher enzyme expression and activity, leading to faster metabolism.[2][14] Individuals homozygous for this allele are termed "ultrarapid metabolizers".[2]

The frequency of these alleles varies significantly among different ethnic populations. For instance, loss-of-function alleles are more common in Asian populations (15-20%) compared to Caucasians (3-5%).[4][10]

Phenotype Classification and Pharmacokinetic Consequences

Based on the combination of two alleles (the diplotype), an individual's metabolizer phenotype can be predicted. This classification has direct and predictable consequences on the pharmacokinetics of omeprazole.

| Phenotype | Example Diplotypes | CYP2C19 Activity | Impact on Omeprazole Pharmacokinetics |

| Ultrarapid Metabolizer (UM) | 17/17 | Increased | Faster clearance, lower plasma concentration (AUC), potential for subtherapeutic exposure.[4][14] |

| Rapid Metabolizer (RM) | 1/17 | Normal to Increased | Increased clearance compared to normal metabolizers.[14] |

| Normal Metabolizer (NM) | 1/1 | Normal | Standard clearance and exposure.[4] |

| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Decreased | Slower clearance, higher plasma concentration.[4] |

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent or Markedly Reduced | Significantly reduced clearance, leading to 2- to 12-fold higher plasma concentrations (AUC) compared to NMs.[14][15] |

This table synthesizes data from multiple sources.[4][14][15]

The clinical ramification is that at standard doses, Poor Metabolizers have significantly higher systemic exposure to omeprazole, which can lead to more potent acid suppression and higher success rates in H. pylori eradication.[4][5] Conversely, Ultrarapid Metabolizers may inactivate the drug too quickly, leading to insufficient acid suppression and potential treatment failure, sometimes necessitating a dose increase.[2][4][14]

Methodologies for Studying CYP2C19-Mediated Omeprazole Metabolism

A robust investigation into the role of CYP2C19 requires a multi-faceted approach, combining in vitro enzymatic assays with in vivo phenotyping and genotyping. The trustworthiness of the data hinges on self-validating protocols where results from each method corroborate the others.

Experimental Protocol 1: In Vitro Metabolism of Omeprazole

This protocol describes a standard method to determine the kinetics of 5-hydroxyomeprazole formation using human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or recombinant CYP2C19 for specific analysis.

Objective: To quantify the formation of 5-hydroxyomeprazole from omeprazole and determine enzyme kinetic parameters (Kₘ and Vₘₐₓ).

Materials:

-

Pooled Human Liver Microsomes (HLMs) from a reputable supplier (e.g., Corning, Sekisui XenoTech).

-

Recombinant human CYP2C19 enzyme expressed in a system like baculovirus-infected insect cells.

-

Omeprazole and 5-hydroxyomeprazole analytical standards.

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B).

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile (ACN), HPLC-grade.

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled omeprazole).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO or Methanol) and create a series of working solutions by serial dilution in the phosphate buffer.

-

Prepare the HLM suspension in cold phosphate buffer to a final concentration of 1 mg/mL. Keep on ice.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, pre-warm a mixture containing the phosphate buffer, HLM suspension (to achieve a final protein concentration of 0.2-0.5 mg/mL), and the NADPH regenerating system at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the omeprazole working solution. The final volume should be consistent (e.g., 200 µL). Concentrations should span a range to capture the enzyme kinetics (e.g., 0.5 µM to 100 µM).

-

Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Quantify the concentration of 5-hydroxyomeprazole using a validated LC-MS/MS method.

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Causality Behind Choices:

-

HLMs vs. Recombinant Enzyme: HLMs provide a physiologically relevant environment but represent the activity of all present enzymes.[16] Recombinant CYP2C19 isolates the activity to a single enzyme, which is essential for confirming its specific role and for studying the impact of specific genetic variants.[9]

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to ensure that NADPH levels do not become a limiting factor during the incubation period.

-

Linearity Check: It is critical to perform preliminary experiments to ensure the chosen incubation time and protein concentration result in a linear rate of metabolite formation.

Caption: Workflow for in vitro omeprazole metabolism assay.

Experimental Protocol 2: Bioanalytical Method for Omeprazole and 5-Hydroxyomeprazole

This protocol outlines a typical HPLC or UPLC-MS/MS method for quantifying omeprazole and its primary metabolite in plasma samples obtained from clinical or in vivo studies.

Objective: To simultaneously measure the concentrations of omeprazole and 5-hydroxyomeprazole in human plasma.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample in a glass tube, add 50 µL of the internal standard working solution.

-

Add 4 mL of an extraction solvent (e.g., tert-butyl methyl ether).[17]

-

Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

-

Centrifuge for 3 minutes at 3000 rpm to separate the organic and aqueous layers.[17]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions (Example):

-

System: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Sciex QTRAP).

-

Column: A reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate pH 8.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for omeprazole, 5-hydroxyomeprazole, and the internal standard. For example, a published transition for 4-hydroxymephenytoin (a metabolite of a CYP2C19 probe) is m/z 235.157→150.200.[16] Similar specific transitions would be determined for omeprazole and its metabolite during method development.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the standards.

-

The concentration of the analytes in the unknown samples is determined by interpolation from this calibration curve.

-

Causality Behind Choices:

-

Liquid-Liquid Extraction: This is a classic and effective technique for cleaning up complex biological samples like plasma, removing proteins and phospholipids that can interfere with the analysis and damage the LC system.[17]

-

LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for accurate quantification of low-concentration analytes in a complex matrix.[18] The use of MRM ensures that only the specific molecules of interest are detected.

Conclusion

CYP2C19 is unequivocally the central enzyme governing the 5-hydroxylation of omeprazole, a critical step in its metabolic clearance. The profound influence of its genetic polymorphisms on enzyme activity creates a direct and predictable link between an individual's genotype and their pharmacokinetic response to the drug. This relationship has significant implications for therapeutic efficacy and safety, making the CYP2C19-omeprazole interaction a paradigm for the application of pharmacogenetics in clinical practice. For drug development professionals, a thorough understanding of this pathway is essential for characterizing new chemical entities that may be substrates, inhibitors, or inducers of CYP2C19, thereby anticipating potential drug-drug interactions and sources of patient variability. The methodologies outlined in this guide provide a robust framework for investigating these interactions with scientific integrity.

References

-

National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries. Retrieved from [Link]

-

Regårdh, C. G., Andersson, T., & Lagerström, P. O. (1990). Omeprazole: pharmacokinetics and metabolism in man. PubMed. Retrieved from [Link]

-

Mehraban, N., Ghafourian, T., & Hamishehkar, H. (2022). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Molecules. Retrieved from [Link]

-

Regårdh, C. G. (1986). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian journal of gastroenterology. Supplement. Retrieved from [Link]

-

Gosh, C., Kumar, A., & Singh, U. P. (2015). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

Blanca, B., Saiz-Rodríguez, M., & Ochoa, D. (2014). Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole. Pharmacogenomics. Retrieved from [Link]

-

Cederberg, C., Anderson, T., & Skinberg, I. (1989). Omeprazole: Pharmacokinetics and Metabolism in Man. Scand J Gastroenterol. Retrieved from [Link]

-

PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

-

Li, H., Tyndale, R. F., & Wu, D. (2018). Metabolic pathways of omeprazole from plasma and brain samples. ResearchGate. Retrieved from [Link]

-

Wang, L. J., Tang, H. L., & Jing, S. (2013). Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole. Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Shi, S. L., & Klotz, U. (2003). Effects of CYP2C19 genetic polymorphism on the pharmacokinetics and pharmacodynamics of omeprazole in Chinese people. European Journal of Clinical Pharmacology. Retrieved from [Link]

-

Niwa, T., Shiraga, T., & Takagi, A. (2015). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

-

Scott, S. A. (2016). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Brien, K. M., & van der Merwe, N. (2022). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology. Retrieved from [Link]

-

Scott, S. A. (2012). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information. Retrieved from [Link]

-

Uppugunduri, C. R. S., Daali, Y., & Desmeules, J. (2012). Transcriptional Regulation of CYP2C19 and its Role in Altered Enzyme Activity. Current Drug Metabolism. Retrieved from [Link]

-

Uppugunduri, C. R. S., Daali, Y., & Desmeules, J. (2012). Transcriptional Regulation of CYP2C19 and its Role in Altered Enzyme Activity. ResearchGate. Retrieved from [Link]

-

PharmGKB. (n.d.). omeprazole. Retrieved from [Link]

-

Uppugunduri, C. R. S., Daali, Y., & Desmeules, J. (2012). Transcriptional regulation of CYP2C19 and its role in altered enzyme activity. PubMed. Retrieved from [Link]

-

Small Molecule Pathway Database. (2013). Omeprazole Metabolism Pathway (old). Retrieved from [Link]

-

Chen, J., & Zhang, J. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19. ACS Catalysis. Retrieved from [Link]

-

Wang, Z., & Zhou, J. (2016). Interactions of omeprazole-based analogues with cytochrome P450 2C19: a computational study. Molecular BioSystems. Retrieved from [Link]

-

Goldstein, J. A., & de Morais, S. M. (1995). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition. Retrieved from [Link]

-

Genomics Education Programme. (2023). CYP2C19 — Knowledge Hub. Retrieved from [Link]

-

Al-Jeaidi, Z. A., & Al-Mahayri, Z. N. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Genetics. Retrieved from [Link]

-

Rouini, M. R., & Larijani, B. (2014). Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population. Daru. Retrieved from [Link]

-

Mamiya, K., & Ieiri, I. (2008). Influence of CYP2C1918 and CYP2C1919 Alleles on Omeprazole 5-Hydroxylation. ResearchGate. Retrieved from [Link]

-

Amini, M., & Shafiee, A. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Daru. Retrieved from [Link]

-

Sankar, D. G., & Babu, M. N. (2014). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Elbe, A., & Foerster, K. I. (2022). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. European Journal of Clinical Pharmacology. Retrieved from [Link]

-

Elbe, A., Foerster, K. I., & Blank, A. (2022). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. ResearchGate. Retrieved from [Link]

-

Emms, J., & Cai, J. (2021). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Semantic Scholar. Retrieved from [Link]

-

Bosch, M. E., & Sánchez, A. R. (2011). Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. Retrieved from [Link]

-

Rivai, H., & Asra, R. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Berg, M. (2018). Quality by Design Method Development For the Analysis of Omeprazole. Diva-portal.org. Retrieved from [Link]

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effects of CYP2C19 genetic polymorphism on the pharmacokinetics and pharmacodynamics of omeprazole in Chinese people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 12. benthamdirect.com [benthamdirect.com]

- 13. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]

- 15. ClinPGx [clinpgx.org]

- 16. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 18. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Omeprazole Metabolites

This guide provides an in-depth examination of the biological activities of the principal metabolites of omeprazole. As a cornerstone therapy for acid-related disorders, omeprazole's efficacy is intrinsically linked to its biotransformation. However, the pharmacological roles of its metabolites are often misunderstood. This document moves beyond the parent compound to offer researchers and drug development professionals a detailed perspective on the metabolic derivatives, focusing on their enzymatic formation, direct biological effects (or lack thereof), and implications for drug-drug interactions.

The Foundational Pharmacology of Omeprazole: A Prodrug's Journey

Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs, which act by suppressing gastric acid secretion.[1][2] It is administered as an inactive prodrug that requires activation within a highly acidic environment.[3][4] Upon reaching the acidic canaliculi of gastric parietal cells, omeprazole undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide.[1][3][5] This activated form then covalently binds to cysteine residues on the H+,K+-ATPase enzyme—the proton pump—irreversibly inhibiting its function and thus blocking the final step of acid production.[6][7][8][9] The long duration of action, despite a short plasma half-life, is a direct result of this irreversible inhibition.[1][2][10]

The Metabolic Fate of Omeprazole: A Cytochrome P450-Mediated Process

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[10][11][12] The two main isoforms responsible for its biotransformation are CYP2C19 and CYP3A4.[13] The genetic polymorphism of CYP2C19 is a major source of inter-individual variability in omeprazole clearance and clinical efficacy.[12][14] This metabolic process yields several derivatives, with the two most prominent plasma metabolites being 5-hydroxyomeprazole and omeprazole sulphone.[10][12]

The metabolic conversion of omeprazole is a critical determinant of its pharmacokinetic profile and is central to understanding its potential for drug-drug interactions.

Caption: Metabolic pathways of omeprazole via CYP450 enzymes.

Biological Activity Profile of Key Metabolites

A crucial aspect of omeprazole's pharmacology is that its primary circulating metabolites are considered pharmacologically inactive with respect to gastric acid secretion.[10][14][15][16] Their significance lies not in direct therapeutic action but in their contribution to the parent drug's overall pharmacokinetics and interaction profile.

5-Hydroxyomeprazole

-

Formation: This metabolite is formed predominantly through hydroxylation of the benzimidazole ring, a reaction catalyzed mainly by CYP2C19.[12][17] The stereoselective nature of this enzyme results in a higher intrinsic clearance for the R-enantiomer of omeprazole compared to the S-enantiomer (esomeprazole).[18]

-

Biological Activity: Extensive studies have demonstrated that 5-hydroxyomeprazole lacks significant inhibitory activity against the H+,K+-ATPase.[10][16] Its formation represents a key route of inactivation and clearance of the parent drug. The rate of its formation is a direct reflection of CYP2C19 activity, making it a useful urinary marker for phenotyping this enzyme.[19]

Omeprazole Sulphone

-

Formation: Omeprazole sulphone is generated via sulfoxidation of the parent molecule, a process mediated almost exclusively by CYP3A4.[12][19][20]

-

Biological Activity: Similar to hydroxyomeprazole, the sulphone metabolite does not contribute to the antisecretory effect of omeprazole.[10][16] Its plasma concentration is dependent on CYP3A4 activity, and its formation can be inhibited by known CYP3A4 inhibitors, such as grapefruit juice.[19]

Other Metabolites